Ethyl 4-bromo-2,5-dichlorobenzoate

Description

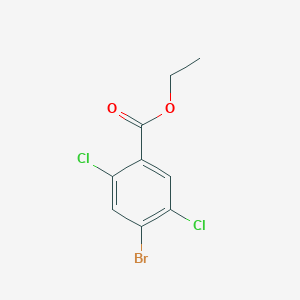

Ethyl 4-bromo-2,5-dichlorobenzoate (CAS: 1538275-43-2) is a halogen-substituted benzoate ester. Its molecular structure features a bromine atom at the 4-position and chlorine atoms at the 2- and 5-positions of the benzene ring, with an ethyl ester group at the carboxylate position. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

ethyl 4-bromo-2,5-dichlorobenzoate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3 |

InChI Key |

CNTPNYDIIRPZKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Molecular Formula | C9H7BrCl2O2 |

| Molecular Weight | 297.96 g/mol |

| IUPAC Name | Ethyl 4-bromo-2,5-dichlorobenzoate |

| Structural Features | Benzene ring with bromine at position 4, chlorine at positions 2 and 5, ethyl ester group at carboxyl position |

| CAS Number | Not explicitly found for 2,5-dichloro isomer, but close analogues are documented |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

Step 1: Preparation of 4-bromo-2,5-dichlorobenzoic acid

This involves selective halogenation of benzoic acid or a benzoic acid derivative to introduce chlorine atoms at the 2- and 5-positions and bromine at the 4-position on the aromatic ring.Step 2: Esterification of the benzoic acid

The carboxylic acid group is esterified with ethanol under acidic conditions to yield the ethyl ester.

This approach is consistent with the synthesis of related compounds such as Ethyl 4-bromo-2,3-dichlorobenzoate, where halogenation is followed by esterification.

Detailed Synthetic Routes

Halogenation of Benzoic Acid Derivative

- Starting Material: Benzoic acid or a substituted benzoic acid derivative.

- Halogenation Reagents: Chlorine gas or N-chlorosuccinimide for chlorination; bromine or N-bromosuccinimide for bromination.

- Conditions: Controlled temperature and solvent environment to achieve selective substitution at the 2,5-positions for chlorine and 4-position for bromine.

- Mechanism: Electrophilic aromatic substitution (EAS) directed by the carboxyl group and existing halogens.

This step requires careful control to avoid polysubstitution or undesired isomers. Literature on similar compounds (e.g., 4-bromo-2,3-dichlorobenzoic acid) confirms the feasibility of selective halogenation.

Esterification

- Reagents: Ethanol and an acid catalyst such as concentrated sulfuric acid or hydrochloric acid.

- Conditions: Refluxing the acid with ethanol for several hours.

- Mechanism: Fischer esterification where the carboxylic acid reacts with ethanol under acidic conditions to form the ethyl ester and water.

- Purification: The product is typically purified by extraction, washing, and recrystallization or column chromatography.

This esterification method is well-established for benzoic acid derivatives and has been reported with high yields for similar compounds.

Alternative Synthetic Approaches and Related Methods

Use of Carbodiimide Coupling Agents:

For related esters such as Ethyl 4-bromo-2-fluorobenzoate, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature have been used to achieve esterification with high yields (~90%). This method offers milder conditions compared to acid-catalyzed esterification.Halogenation via N-Bromosuccinimide (NBS):

For bromination steps, NBS in solvents such as methylene chloride at low temperatures (0°C) is effective for selective bromination of aromatic amines and related compounds.One-step Halogenation-Esterification:

Although no direct one-step method for this compound is reported, related esters such as Ethyl 4-bromobutyrate have been prepared via one-step methods involving hydrogen bromide gas and ethanol under controlled temperatures. Such approaches might inspire process optimization for the target compound.

Data Tables Summarizing Preparation Conditions

Research Findings and Literature Insights

Selective Halogenation:

The introduction of bromine and chlorine atoms on the aromatic ring is directed by the electronic effects of substituents and requires precise control of reaction conditions to avoid undesired isomers or over-halogenation.Esterification Efficiency:

Acid-catalyzed esterification remains the standard approach, but carbodiimide-mediated coupling offers an alternative with milder conditions and potentially higher purity products.Industrial Scalability:

The synthesis of halogenated benzoate esters can be scaled up using batch or continuous flow processes, with pilot-scale bromination demonstrated for related compounds using NBS and controlled temperature protocols.Safety and Handling: The halogenated intermediates and final esters are often irritants and require appropriate safety measures during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,5-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl 4-methoxy-2,5-dichlorobenzoate.

Reduction: Reduction of the ester group forms ethyl 4-bromo-2,5-dichlorobenzyl alcohol.

Oxidation: Oxidation of the ester group results in 4-bromo-2,5-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,5-dichlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity or altering their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Identifiers :

- Molecular Formula : C₉H₇BrCl₂O₂ (based on structural analogy to isomers; see Section 2 for clarification)

- Molar Mass : ~297.96 g/mol (calculated)

- Density : Predicted to be ~1.6 g/cm³ (similar to isomers)

- Boiling Point : Estimated between 350–360°C (extrapolated from similar compounds)

Note: Discrepancies exist in literature sources. For instance, one source lists an inconsistent molecular formula (C₁₁H₁₀F₃NO) , which may stem from a misattribution or typographical error. Further verification using authoritative databases (e.g., PubChem, Reaxys) is recommended.

Comparison with Structurally Similar Compounds

Ethyl 4-Bromo-3,5-Dichlorobenzoate (CAS: 1239741-87-7)

This isomer differs in the positions of chlorine atoms (3,5-dichloro vs. 2,5-dichloro). Key comparisons include:

Structural and Reactivity Insights :

- Steric Effects : The 2,5-dichloro substitution creates a more sterically hindered environment near the ester group compared to the 3,5-isomer. This may influence reactivity in nucleophilic acyl substitution or Suzuki-Miyaura coupling reactions.

Ethyl 4-Bromo-2,6-Dichlorobenzoate

The para-bromine and ortho-chlorines could lead to enhanced crystallinity and thermal stability compared to the 2,5-isomer.

Halogen-Substituted Analogues

- Bromine vs.

- Chlorine vs. Fluorine : Fluorine substitution (e.g., ethyl 4-bromo-2,5-difluorobenzoate) would reduce steric bulk but increase electron-withdrawing effects, altering reactivity in coupling reactions.

Q & A

Q. Key Considerations :

- Substrate Preparation : 4-Bromo-2,5-dichlorobenzoic acid can be derived from chlorination and bromination of benzoic acid precursors, leveraging electrophilic aromatic substitution (e.g., using Cl₂/Br₂ in the presence of FeCl₃ as a catalyst).

- Catalyst Efficiency : Glacial acetic acid minimizes side reactions (e.g., dehydration) compared to stronger acids like H₂SO₄ .

Basic: How is the structure of this compound validated?

Methodological Answer :

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ ~7.5–8.5 ppm, split based on substituent positions).

- ¹³C NMR : Carboxylic ester carbonyl at δ ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₉H₇BrCl₂O₂: ~337.87 g/mol).

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Advanced: How do competing substituents (Br, Cl) influence regioselectivity during synthesis?

Methodological Answer :

The bromine atom at the 4-position and chlorine atoms at 2,5-positions create steric and electronic effects that impact reaction pathways:

- Electrophilic Substitution : Bromine’s strong electron-withdrawing effect deactivates the ring, directing subsequent substitutions to meta/para positions relative to existing substituents.

- Halogenation Optimization : Use of Lewis acids (e.g., FeCl₃) or directing groups (e.g., –NO₂) can enhance regiocontrol. For example, bromination of 2,5-dichlorobenzoic acid with Br₂/FeCl₃ yields 4-bromo-2,5-dichlorobenzoic acid as the major product .

Q. Experimental Design :

- Compare reaction outcomes under varying temperatures (0°C vs. room temperature) and catalyst ratios.

- Monitor intermediates via thin-layer chromatography (TLC) to track substitution patterns.

Advanced: What strategies mitigate byproduct formation during esterification?

Methodological Answer :

Common byproducts (e.g., diesters or hydrolyzed acids) arise from incomplete reaction or moisture ingress. Mitigation strategies include:

- Stoichiometric Control : Use excess ethanol (3–5 equiv) to drive esterification to completion.

- Moisture Exclusion : Employ anhydrous solvents and a nitrogen atmosphere.

- Catalyst Selection : p-Toluenesulfonic acid (pTSA) offers milder conditions than H₂SO₄, reducing dehydration side reactions .

Data Contradiction Analysis :

Contrast yields from H₂SO₄ vs. pTSA catalysis: While H₂SO₃ may achieve higher initial rates, pTSA often improves selectivity .

Advanced: What biological or material science applications are explored for this compound?

Methodological Answer :

this compound serves as:

- Pharmaceutical Intermediate : Its halogenated aromatic core is a scaffold for kinase inhibitors or antimicrobial agents. For example, analogs like Ethyl 2-amino-4-bromo-3,5-difluorobenzoate exhibit enzyme-modulating activity .

- Liquid Crystal Precursor : Bromine and chlorine substituents enhance polarizability, making it suitable for mesogenic materials .

Q. Biological Assay Design :

- Screen for antimicrobial activity via broth microdilution (MIC determination against E. coli or S. aureus).

- Evaluate enzyme inhibition (e.g., tyrosine kinases) using fluorescence-based assays .

Safety: What PPE and handling protocols are required for this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) :

- Handling Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.